

# Navigating FGFR Inhibition in Cholangiocarcinoma: A Comparative Guide to Tinengotinib and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Tinengotinib |           |
| Cat. No.:            | B10827977    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for tumors harboring Fibroblast Growth Factor Receptor (FGFR) alterations, is rapidly evolving. **Tinengotinib** (TT-00420), a novel multi-kinase inhibitor, has emerged as a promising therapeutic option, especially for patients who have developed resistance to prior FGFR-targeted treatments. This guide provides a comprehensive comparison of **Tinengotinib** with other approved FGFR inhibitors, focusing on biomarkers of response, supporting experimental data, and detailed methodologies to aid in research and development.

# Comparative Efficacy of Tinengotinib and Alternative FGFR Inhibitors

**Tinengotinib** has demonstrated significant clinical activity in heavily pretreated patients with FGFR-altered CCA. The following tables summarize the efficacy data for **Tinengotinib** and compare it with other FDA-approved FGFR inhibitors: pemigatinib, infigratinib, and futibatinib.

Table 1: Efficacy of **Tinengotinib** in Patients with FGFR-Altered Cholangiocarcinoma



| Patient Cohort                                 | Objective<br>Response<br>Rate (ORR) | Disease<br>Control Rate<br>(DCR) | Median<br>Progression-<br>Free Survival<br>(mPFS) | Median Overall<br>Survival (mOS) |
|------------------------------------------------|-------------------------------------|----------------------------------|---------------------------------------------------|----------------------------------|
| FGFR2 Fusion/Rearrang ement (Prior FGFRi)      |                                     |                                  |                                                   |                                  |
| Primary<br>Progression on<br>prior FGFRi (A1)  | 9.1%                                | 94.7%                            | 5.26 months                                       | 17.1 months                      |
| Acquired Resistance to prior FGFRi (A2)        | 37.5%                               | 94.7%                            | 5.26 months                                       | Not Reached                      |
| Other FGFR<br>Alterations (Non-<br>fusion) (B) | 33.3%                               | 88.9%                            | 5.98 months                                       | Not Reached                      |
| FGFR Wild-Type<br>(C)                          | 0%                                  | 75%                              | 3.84 months                                       | 6.5 months                       |

Table 2: Comparative Efficacy of Approved FGFR Inhibitors in Second-Line+ FGFR2 Fusion/Rearrangement Positive Cholangiocarcinoma



| Drug          | Clinical<br>Trial      | Objective<br>Response<br>Rate (ORR) | Median Duration of Response (mDOR) | Median<br>Progressio<br>n-Free<br>Survival<br>(mPFS) | Median<br>Overall<br>Survival<br>(mOS) |
|---------------|------------------------|-------------------------------------|------------------------------------|------------------------------------------------------|----------------------------------------|
| Pemigatinib   | FIGHT-202[1]<br>[2]    | 37%                                 | 9.1 months                         | 7.0 months                                           | 17.5 months                            |
| Infigratinib* | CBGJ398X22<br>04[3][4] | 23%                                 | 5.0 months                         | 7.3 months                                           | 12.2 months                            |
| Futibatinib   | FOENIX-<br>CCA2[5][6]  | 42%                                 | 9.7 months                         | 9.0 months                                           | 21.7 months                            |

<sup>\*</sup>In May 2024, the FDA announced the withdrawal of the approval for infigratinib for this indication[7].

### **Biomarkers of Response and Resistance**

The identification of predictive biomarkers is crucial for optimizing patient selection and understanding mechanisms of resistance.

# Established Biomarker: FGFR2 Fusions and Rearrangements

The primary inclusion criterion for most clinical trials of FGFR inhibitors in CCA is the presence of FGFR2 gene fusions or rearrangements. These alterations lead to ligand-independent activation of the FGFR2 signaling pathway, driving tumor growth.

### **Emerging Biomarkers for Tinengotinib**

Correlative studies from **Tinengotinib** clinical trials have identified several potential biomarkers that may predict response or resistance:

Positive Predictor of Response:



- MED12 Mutations: A positive correlation has been observed between the presence of MED12 mutations and response to **Tinengotinib**[8].
- Negative Predictors of Progression-Free Survival (PFS):
  - BCOR and ARID1A Mutations: Mutations in BCOR and ARID1A have been negatively associated with PFS in patients treated with Tinengotinib[8].
  - MET Alterations: The presence of MET alterations has also been linked to a shorter PFS[9].

### Resistance Mechanisms to Other FGFR Inhibitors

Understanding the mechanisms of acquired resistance to other FGFR inhibitors provides a rationale for the use of next-generation inhibitors like **Tinengotinib**. Common resistance mechanisms include:

- Secondary FGFR2 Kinase Domain Mutations: These are the most common mechanisms of acquired resistance to reversible FGFR inhibitors like pemigatinib and infigratinib. Key mutations include those at the gatekeeper residue (V565F/I/L) and the molecular brake (N550K/H)[1][2]. Futibatinib, being an irreversible inhibitor, shows activity against some of these mutations, but resistance can still emerge, for instance, through mutations at the covalent binding site (C492F)[1]. Tinengotinib has shown preclinical activity against a variety of these resistance mutations.
- Bypass Signaling Pathway Activation: Activation of alternative signaling pathways, such as the PI3K/mTOR and MAPK pathways, can also mediate resistance to FGFR inhibition[2].

### **Experimental Protocols**

Accurate and reliable biomarker detection is fundamental to the successful implementation of targeted therapies. The following sections detail the methodologies for the key experimental assays used in **Tinengotinib** clinical trials.

# Genomic Profiling of Tumor Tissue: FoundationOne®CDx



FoundationOne®CDx is an FDA-approved comprehensive genomic profiling test for solid tumors that utilizes a next-generation sequencing (NGS)-based approach.

### Specimen Requirements:

- Specimen Type: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue. This can be from a biopsy or surgical resection[10][11].
- Fixation: 10% neutral-buffered formalin for 6-72 hours. Other fixatives should be avoided[10]
   [11].
- Tissue Volume: A minimum surface area of 25 mm<sup>2</sup> and a tissue volume of at least 1 mm<sup>3</sup> (typically 10 unstained slides of 4-5 microns thickness)[10][11].
- Tumor Content: A minimum of 20% tumor nuclei is required, with 30% being optimal[11].

#### Methodology:

- Accessioning and Pathology Review: Upon receipt, the specimen and accompanying
  documentation are reviewed. A unique identifier is assigned to track the sample. An H&E
  stained slide is reviewed by a pathologist to confirm the diagnosis and ensure the specimen
  meets the adequacy requirements for tumor content and volume[12].
- DNA Extraction: DNA is extracted from the FFPE tumor tissue[13].
- Library Preparation and Hybrid Capture: The extracted DNA undergoes whole-genome shotgun library construction. This is followed by hybridization-based capture of all coding exons from 324 cancer-related genes, as well as select intronic regions from genes commonly involved in rearrangements[13][14].
- Next-Generation Sequencing (NGS): The captured DNA libraries are sequenced to a high uniform depth using an Illumina sequencing platform[13].
- Bioinformatic Analysis: The sequence data is processed through a proprietary analysis
  pipeline to identify all classes of genomic alterations, including base substitutions, insertions
  and deletions (indels), copy number alterations (CNAs), and gene rearrangements[13].



# Circulating Tumor DNA (ctDNA) Analysis: FoundationOne®Liquid CDx

FoundationOne®Liquid CDx is an FDA-approved liquid biopsy test that analyzes ctDNA from a patient's blood.

### Specimen Requirements:

 Specimen Type: Peripheral whole blood collected in a FoundationOne Liquid CDx cfDNA blood collection tube[15][16].

#### Methodology:

- Plasma Separation and cfDNA Extraction: Plasma is separated from the whole blood sample, and circulating cell-free DNA (cfDNA) is extracted[16][17].
- Library Preparation and Hybrid Capture: The extracted cfDNA undergoes whole-genome shotgun library construction and hybridization-based capture of 324 cancer-related genes[16][17]. A subset of 75 genes is targeted with enhanced sensitivity[16][18].
- Next-Generation Sequencing (NGS): The captured cfDNA libraries are sequenced using an Illumina NovaSeg® 6000 platform[16][18].
- Bioinformatic Analysis: A custom analysis pipeline is used to detect genomic alterations, including substitutions, indels, CNAs, and rearrangements from the sequencing data[16][18].

# Visualizing the Landscape of FGFR Inhibition

To better understand the molecular interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and **Tinengotinib** Inhibition.







Click to download full resolution via product page

Caption: Biomarker Detection Experimental Workflows.

This guide provides a snapshot of the current understanding of biomarkers for **Tinengotinib** therapy and its comparison with other FGFR inhibitors. As the field of precision oncology continues to advance, further research will undoubtedly uncover additional biomarkers and



refine our understanding of resistance mechanisms, ultimately leading to more personalized and effective treatments for patients with cholangiocarcinoma.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Futibatinib, an Irreversible FGFR1-4 Inhibitor for the Treatment of FGFR-Aberrant Tumors
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. esmo.org [esmo.org]
- 7. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy -PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. manuals.plus [manuals.plus]
- 12. youtube.com [youtube.com]
- 13. Clinical and analytical validation of FoundationOne®CDx, a comprehensive genomic profiling assay for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. diagnostics.roche.com [diagnostics.roche.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]



- 18. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Navigating FGFR Inhibition in Cholangiocarcinoma: A Comparative Guide to Tinengotinib and its Alternatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827977#biomarkers-of-response-to-tinengotinib-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com